7-phenyl-2-{5-[(4-propylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
[5-(7-Phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-furyl]methyl (4-propylphenyl) ether is a complex organic compound featuring a fused heterocyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-furyl]methyl (4-propylphenyl) ether typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenyl and furyl groups: This is achieved through electrophilic aromatic substitution reactions.
Etherification: The final step involves the formation of the ether linkage, typically through a Williamson ether synthesis, where an alkoxide reacts with a halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous flow reactors: To improve efficiency and scalability.
Purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and phenyl groups.
Reduction: Reduction reactions can occur at the nitrogen-containing heterocycles.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halides, alkoxides, and other nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in combinatorial chemistry and drug discovery.
Biology and Medicine
In biological and medicinal research, [5-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-furyl]methyl (4-propylphenyl) ether is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell proliferation .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as kinases. It inhibits the activity of these enzymes by occupying the active site, preventing substrate binding and subsequent phosphorylation events. This disruption in signaling pathways can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Triazolopyrimidines: Another class of compounds with a fused triazole and pyrimidine ring system.
Uniqueness
What sets [5-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-2-furyl]methyl (4-propylphenyl) ether apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity and selectivity for certain biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C26H22N6O2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
10-phenyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C26H22N6O2/c1-2-6-18-9-11-20(12-10-18)33-16-21-13-14-23(34-21)24-29-26-22-15-28-32(19-7-4-3-5-8-19)25(22)27-17-31(26)30-24/h3-5,7-15,17H,2,6,16H2,1H3 |
InChI Key |
QHQKXBGSSXHMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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